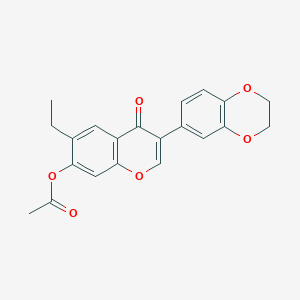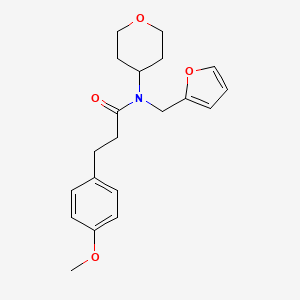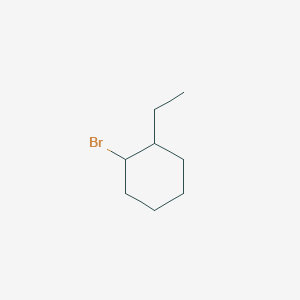
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as OPB-31121, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a unique mechanism of action and exhibits promising results in various preclinical studies.
Wirkmechanismus
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide exerts its therapeutic effects by inhibiting the activity of a key enzyme called isocitrate dehydrogenase (IDH). IDH plays a crucial role in the metabolism of cancer cells, and its inhibition leads to the accumulation of a metabolite called D-2-hydroxyglutarate (D-2-HG), which induces cell death in cancer cells. Additionally, N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to modulate the activity of various immune cells, leading to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to induce cell death in cancer cells by inhibiting the activity of IDH and increasing the levels of D-2-HG. It has also been found to modulate the activity of various immune cells, leading to its anti-inflammatory and immunomodulatory effects. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its potent antitumor activity against a wide range of cancer cell lines. It also possesses anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders. However, one of the limitations of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its relatively complex synthesis process, which may limit its availability for large-scale production.
Zukünftige Richtungen
There are several potential future directions for the study of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One area of research could focus on the development of more efficient synthesis methods to increase its availability for large-scale production. Another area of research could focus on the optimization of its pharmacokinetic profile to improve its efficacy and reduce its toxicity. Additionally, further preclinical and clinical studies are needed to fully evaluate its therapeutic potential in various diseases.
Synthesemethoden
The synthesis of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-propan-2-ylbenzimidazole with ethyl 2-bromoacetate to form the intermediate product. This is followed by the reaction of the intermediate with N-hydroxysuccinimide and 1,3-dicyclohexylcarbodiimide to form the key intermediate. The final step involves the reaction of the key intermediate with oxalyl chloride and N-methylmorpholine to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, it has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to possess anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)18-21-16-7-3-4-8-17(16)23(18)14-11-22(12-14)19(24)20-10-15-6-5-9-25-15/h3-4,7-8,13-15H,5-6,9-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJCZDKGCQPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)

![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)

![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)


![N-(Cyclopropylmethyl)-2-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)-N-[(6-methylpyridin-3-yl)methyl]acetamide](/img/structure/B2762529.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762530.png)
![1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2762531.png)

![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2762538.png)
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2762539.png)